molecular formula C15H16N2O5 B12277129 2-Hydroxymethyl-3-benzylhydroxyl-6-(2'-nitro-1'-hydroxy)ethyl pyridine CAS No. 885520-76-3

2-Hydroxymethyl-3-benzylhydroxyl-6-(2'-nitro-1'-hydroxy)ethyl pyridine

Cat. No.: B12277129
CAS No.: 885520-76-3
M. Wt: 304.30 g/mol
InChI Key: YIFXZKBXHQSPSV-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxymethyl, benzylhydroxyl, and nitrohydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the hydroxymethyl and benzylhydroxyl groups through nucleophilic substitution reactions. The nitrohydroxyethyl group can be introduced via nitration followed by reduction and subsequent hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The benzylhydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, affecting various biological pathways. The benzylhydroxyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethyl-3-benzylhydroxyl-6-ethyl pyridine: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-amino-1’-hydroxy)ethyl pyridine:

Uniqueness

2-Hydroxymethyl-3-benzylhydroxyl-6-(2’-nitro-1’-hydroxy)ethyl pyridine is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

885520-76-3

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

1-[6-(hydroxymethyl)-5-phenylmethoxypyridin-2-yl]-2-nitroethanol

InChI

InChI=1S/C15H16N2O5/c18-9-13-15(22-10-11-4-2-1-3-5-11)7-6-12(16-13)14(19)8-17(20)21/h1-7,14,18-19H,8-10H2

InChI Key

YIFXZKBXHQSPSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C(C[N+](=O)[O-])O)CO

Origin of Product

United States

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